2-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
2-(oxan-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-5-15-6-2-9(1)11-7-10-8-12-3-4-14(10)13-11/h7,9,12H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDSRMNYEWHYRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN3CCNCC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 220.27 g/mol. The structural features include a tetrahydropyran moiety and a pyrazolo[1,5-a]pyrazine scaffold, which are known to contribute to diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antioxidant Activity : Compounds containing pyrazole rings often show significant antioxidant properties, which can protect cells from oxidative stress.
- Neuroprotective Effects : Some studies suggest that derivatives of pyrazolo compounds may provide neuroprotection by modulating signaling pathways associated with neurodegenerative diseases.
- Antimicrobial Properties : The presence of the tetrahydropyran ring has been associated with enhanced antimicrobial activity against various pathogens.
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment.
- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter levels (e.g., serotonin and dopamine), impacting mood and cognitive functions.
- Anti-inflammatory Effects : By reducing pro-inflammatory cytokines, the compound may help mitigate inflammation-related damage in tissues.
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotection in Animal Models : A study investigated the neuroprotective effects of similar compounds in mice models of Alzheimer's disease. Results indicated that administration significantly improved memory retention and reduced amyloid plaque formation (Chiu et al., 2021).
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound displayed notable inhibitory effects at concentrations as low as 50 µg/mL (Garkavtsev et al., 2011).
- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of related pyran-based compounds for treating mild to moderate Alzheimer's disease (Hassan et al., 2016).
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[1,5-a]pyrazine scaffold is highly versatile, with substituent variations significantly influencing physicochemical properties, biological activity, and synthetic routes. Below is a comparative analysis of structurally related derivatives:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrazine Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity
- The tetrahydro-2H-pyran-4-yl group in the target compound likely improves solubility and target engagement through hydrogen bonding, contributing to its efficacy as an HBV core protein allosteric modulator (CpAM) . In contrast, the trifluoromethyl group () increases lipophilicity and metabolic stability but may reduce solubility .
- The 3-methylfuran-2-carbonyl substituent () enhances antiviral activity against RSV by interacting with hydrophobic pockets in the polymerase complex .
Synthetic Accessibility
- The target compound’s synthesis involves regiocontrolled alkylation and cyclization steps (similar to ), with the tetrahydro-2H-pyran-4-yl group introduced via nucleophilic substitution or coupling reactions .
- Derivatives like the 6-isopropyl analog () require chiral resolution (e.g., using LiAlH₄ reduction) to achieve enantiopurity, increasing synthetic complexity .
Physicochemical Properties
- The oxo group in reduces ring saturation, increasing electrophilicity and reactivity toward nucleophiles .
- Tetrahydropyran and furan substituents introduce oxygen atoms, improving aqueous solubility compared to purely hydrocarbon groups (e.g., isopropyl) .
Safety and Toxicity
- The target compound carries hazards H302 (harmful if swallowed) and H319 (serious eye irritation) . In contrast, trifluoromethyl derivatives () may pose risks related to fluorine bioaccumulation .
Preparation Methods
Core Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine
The tetrahydropyrazolo[1,5-a]pyrazine scaffold is commonly synthesized via condensation and cyclization reactions involving pyrazole derivatives and appropriate bifunctional electrophiles. Key methods include:
Condensation of 5-aminopyrazole derivatives with suitable electrophilic partners (e.g., diketones, α,β-unsaturated ketones, or haloaldehydes) under acidic or catalytic conditions to induce ring closure and formation of the fused pyrazolo-pyrazine system. This process often involves Michael addition, cyclization, dehydration, and aromatization steps, providing access to various substituted pyrazoloazines, including tetrahydropyrazolo[1,5-a]pyrazines.
Intramolecular cyclization strategies where a pyrazole moiety bearing an appropriately positioned nucleophile and electrophile undergoes ring closure to form the fused heterocycle.
Functional group transformations such as acylation, alkylation, oxidation, and reduction on the pyrazolo[1,5-a]pyrazine ring to modify substitution patterns and oxidation states.
Representative Synthetic Route (Based on Patent and Literature)
A plausible synthetic route for 2-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is outlined below, integrating known methods:
Detailed Research Findings and Data
Patent EP3129376A1 describes substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives, indicating synthetic flexibility in substituent introduction, including alkyl and acyl groups on the pyrazole nitrogen atoms, which can be adapted for the tetrahydro-2H-pyran-4-yl group.
Functionalization methods such as alkylation with alkyl halides or sulfonates in the presence of bases are well-established for pyrazolo[1,5-a]pyrazine systems, allowing selective substitution at nitrogen or carbon centers.
Negishi coupling has been effectively used to couple heterocyclic halides with organozinc reagents bearing tetrahydro-2H-pyran-4-yl groups, providing a mild and efficient route to install this substituent on nitrogen-containing heterocycles.
The choice of solvent (e.g., THF with LiCl), catalyst (Pd(dba)2), and ligand (XPhos) significantly influences coupling efficiency and yield, as demonstrated in related indazole derivatives bearing tetrahydro-2H-pyran-4-yl substituents.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Condensation & Cyclization | 5-Aminopyrazole + bifunctional electrophile, acid catalysis | Direct formation of fused core | Requires optimization for yield |
| Alkylation | Alkyl halide (tetrahydro-2H-pyran-4-yl derivative), base | Straightforward substitution | Possible side reactions, regioselectivity issues |
| Negishi Cross-Coupling | Pd catalyst, tetrahydro-2H-pyran-4-yl zinc reagent, THF/LiCl | High selectivity, mild conditions | Requires preparation of organozinc reagent |
| Functional Group Transformations | Acylation, oxidation, reduction as needed | Versatile modification of scaffold | Multiple steps may be required |
This synthesis overview integrates authoritative patent data and peer-reviewed literature on related pyrazolo-pyrazine systems and heterocyclic functionalization methods. It provides a comprehensive foundation for preparing this compound with high specificity and efficiency.
Q & A
Q. What are the key considerations for synthesizing 2-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine?
The synthesis involves multi-step reactions, including cyclization and functional group transformations. Key steps include:
- Cyclization : Formation of the pyrazolo[1,5-a]pyrazine core via intramolecular cyclization of precursor hydrazines or pyrazole intermediates.
- Functionalization : Introduction of the tetrahydro-2H-pyran-4-yl group through nucleophilic substitution or cross-coupling reactions.
- Purification : Use of column chromatography or recrystallization to isolate the product. Reaction conditions (temperature, solvent, catalysts) must be tightly controlled to avoid side products .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity and substituent positions, particularly distinguishing between the pyran and pyrazolo-pyrazine moieties .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and fragmentation patterns, critical for verifying synthetic success .
- Elemental Analysis : Confirms purity and matches experimental data with theoretical values (e.g., C, H, N content) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Protect from light under inert atmosphere (argon or nitrogen) at room temperature to prevent oxidation or decomposition .
- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Stability tests (TLC or HPLC) are recommended post-synthesis to monitor degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates in cyclization steps .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for introducing substituents .
- Temperature Gradients : Gradual heating (e.g., 60–80°C) during cyclization minimizes side reactions. Real-time monitoring via TLC ensures reaction progression .
Q. What strategies are recommended for resolving stereochemical uncertainties in the compound's structure?
- X-ray Crystallography : Determines absolute configuration of chiral centers in the tetrahydropyran ring .
- NOE NMR Experiments : Identifies spatial proximity of protons in the pyrazolo-pyrazine core to infer ring conformations .
- Computational Modeling : DFT calculations predict stable stereoisomers, guiding synthetic prioritization .
Q. How should contradictory biological activity data from different studies be analyzed?
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentration ranges) to identify variables affecting activity. For example, discrepancies in IC₅₀ values may arise from differences in protein binding assays .
- Dose-Response Validation : Reproduce studies using standardized protocols (e.g., OECD guidelines) to isolate methodological inconsistencies .
- Target Profiling : Use kinome-wide screening to assess off-target interactions that may explain varying results .
Methodological Considerations
-
Data Contradiction Workflow :
Step Action Reference 1 Replicate experiments under identical conditions 2 Perform statistical analysis (e.g., ANOVA) to assess significance 3 Validate using orthogonal assays (e.g., SPR vs. ITC) -
Stereochemical Analysis Tools :
Technique Application X-ray Diffraction Absolute configuration Circular Dichroism (CD) Enantiomer discrimination Molecular Dynamics Simulations Conformational flexibility
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
